Angustifoline

Descripción general

Descripción

Angustifoline is a natural alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical reactions involving the precursor compounds. The isolation process involves extensive spectroscopic analysis and quantum-chemical calculations to determine the structure and absolute configurations .

Industrial Production Methods: The industrial production of this compound typically involves the extraction from the rhizome of Epilobium angustifolium. The process includes drying, grinding, and solvent extraction followed by purification steps such as chromatography to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Angustifoline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinolizidine derivatives, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Angustifoline has demonstrated significant antimicrobial properties. A study assessing alkaloid extracts from various lupin genotypes reported that this compound exhibited antibacterial and antifungal activities. The extracts were tested against a range of microorganisms, indicating that this compound could be a valuable component in developing natural antimicrobial agents .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Type | Concentration Tested | Efficacy |

|---|---|---|---|

| Escherichia coli | Bacteria | 10^4 cells/mL | Significant |

| Candida albicans | Yeast | 10^3 cells/mL | Moderate |

Health Benefits and Nutritional Applications

Recent studies have highlighted the potential health benefits of Lupinus angustifolius, particularly in dietary contexts. The alkaloid profile of lupin flour includes this compound, which has been linked to beneficial effects on lipid profiles and glycemic control. Research indicates that diets incorporating blue lupin can help manage hyperlipidemia and hypertension, showcasing its role in preventive health strategies .

Table 2: Health Effects of Blue Lupin Consumption

| Health Parameter | Effect Observed |

|---|---|

| LDL Cholesterol | Reduction noted |

| Blood Glucose | Improved glycemic control |

| Body Mass Index (BMI) | No significant change |

Analytical Methodologies

The quantification of this compound in various samples has been achieved through advanced analytical techniques. A study employing ultraperformance liquid chromatography (UPLC) reported the lowest limits of detection (LOD) and quantification (LOQ) for this compound compared to other alkaloids. This precision makes it a reliable target for assessing the quality of lupin-based products .

Table 3: Analytical Performance Metrics for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.503 μg/mL |

| Limit of Quantification (LOQ) | 1.509 μg/mL |

| Linearity | R² = 0.9997 |

Toxicological Considerations

While this compound presents various applications, it is essential to consider its toxicological profile. Research indicates that while certain alkaloids like sparteine have known toxic effects, this compound does not exhibit significant genotoxicity or mutagenicity in standard assays . This safety profile is crucial for its potential use in food products and supplements.

Mecanismo De Acción

The mechanism of action of angustifoline involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the growth of human colon cancer cells by inducing autophagy and mitochondrial-mediated apoptosis. This involves the suppression of cell invasion and migration and the stimulation of G2/M cell cycle arrest . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Angustifoline is part of a larger group of alkaloids known as quinolizidine alkaloids. Similar compounds include:

Cytisine: Known for its use in smoking cessation therapies.

Lupanine: Found in various lupin species and studied for its potential pharmacological effects.

Sparteine: Used as a chiral ligand in asymmetric synthesis.

Uniqueness of this compound: What sets this compound apart is its specific structural features and the unique biological activities it exhibits. Unlike some of its counterparts, this compound has shown significant potential in both antimicrobial and anticancer research, making it a compound of interest for further scientific exploration .

Actividad Biológica

Angustifoline is a quinolizidine alkaloid primarily derived from the plant Epilobium angustifolium. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, antimicrobial properties, and potential therapeutic applications. This article delves into the biological activities of this compound, supported by various research findings and case studies.

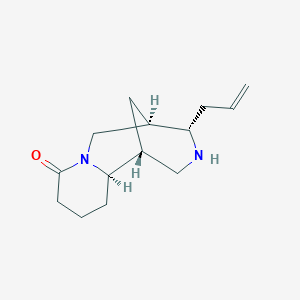

Chemical Structure and Properties

This compound is characterized by a tricyclic structure that is common among quinolizidine alkaloids. Its chemical formula and structural configuration contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against colon cancer cells. A significant study investigated its effects on COLO-205 human colon cancer cells, revealing several key findings:

- Cytotoxicity : this compound exhibited dose- and time-dependent cytotoxic effects on COLO-205 cells, as measured by the WST-1 assay. The compound inhibited cancer cell colony formation and induced morphological changes indicative of cell death .

-

Mechanisms of Action :

- Apoptosis : Flow cytometry analyses indicated that this compound triggered apoptotic pathways in cancer cells, marked by alterations in the expression of proteins such as Bax and Bcl-2.

- Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle, which was confirmed through flow cytometric analysis .

- Autophagy Induction : this compound treatment led to the generation of autophagic vesicles, with significant upregulation of autophagy-associated proteins like Beclin-1 and LC3-II. Conversely, p62 levels decreased, suggesting enhanced autophagic flux .

Table 1: Summary of Biological Activities of this compound

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity . Research indicates that extracts containing this compound demonstrate significant antibacterial effects against a range of pathogens. The essential oil derived from Epilobium angustifolium has shown antioxidant and antibacterial properties, although detailed studies on this compound's specific mechanisms are still ongoing .

Propiedades

IUPAC Name |

(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-43-6 | |

| Record name | Angustifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that angustifoline demonstrates anticancer properties against COLO-205 human colon cancer cells by triggering several mechanisms. This includes inducing autophagy, a process where cells degrade and recycle their own components, alongside promoting mitochondrial-mediated apoptosis, also known as programmed cell death []. Additionally, this compound appears to impede both cell invasion and migration, and stimulates G2/M cell cycle arrest, further inhibiting uncontrolled cell growth [].

A: Studies show that treating COLO-205 cells with this compound leads to the formation of characteristic autophagic cell vesicles []. Moreover, a significant upregulation in the expression of two key autophagy-related proteins, Beclin-1 and LC3-II, was observed in these cells [].

ANone: this compound has a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize this compound. This includes infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, has been used to determine the stereochemistry of this compound and its derivatives [].

ANone: The available research primarily focuses on the biological activity of this compound, with limited information available regarding its material compatibility and stability under various conditions. Further investigation is needed in this area.

ANone: The current research focuses primarily on the biological activity of this compound, particularly its anticancer properties. There is no information available on its use as a catalyst.

ANone: While computational studies could provide valuable insights into this compound's interactions with biological targets and aid in SAR studies, the provided research does not include such investigations.

A: Although the research provided doesn't directly investigate SAR, it does highlight the synthesis and study of several this compound derivatives, including the deoxy-analogue of N-hydroxymethylthis compound, N-cyanomethylthis compound, and various esters [, ]. These studies suggest that modifications to the N(12) position can influence the molecule's conformation and potentially its biological activity.

ANone: The available research primarily focuses on this compound's isolation, characterization, and biological activity, with limited information on its stability under various conditions or formulation strategies to enhance its bioavailability. Further studies are necessary in this area.

A: The current research primarily focuses on this compound's isolation, structural characterization, and initial investigations into its biological activity, particularly its anticancer properties []. Further research is required to comprehensively address these aspects.

A: Early research focused on isolating and characterizing this compound from various Lupinus species [, , , ]. Subsequent studies explored its biosynthesis, with a focus on the incorporation of cadaverine as a precursor [, ]. More recently, research has delved into investigating the potential anticancer properties of this compound, particularly against human colon cancer cells [].

A: While the available research primarily stems from the fields of natural product chemistry and pharmacology, the study of this compound's anticancer activity against human colon cancer cells hints at potential synergies with cancer biology and oncology []. Further interdisciplinary collaborations could accelerate the understanding and development of this compound as a potential therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.